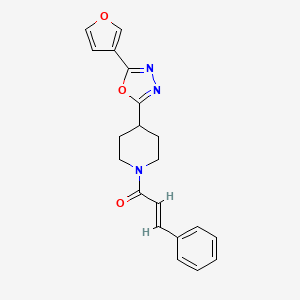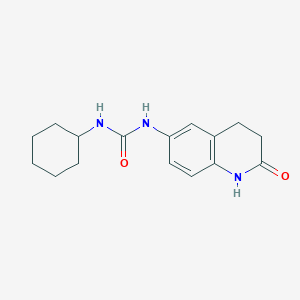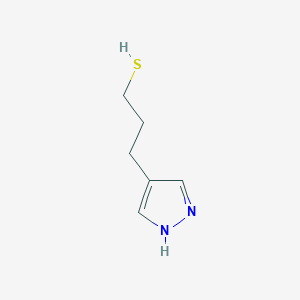![molecular formula C10H11NO4S B2628983 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 697265-62-6](/img/structure/B2628983.png)
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 697265-62-6 . It has a molecular weight of 241.27 . The IUPAC name for this compound is { [3- (ethoxycarbonyl)-2-pyridinyl]sulfanyl}acetic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO4S/c1-2-15-10(14)7-4-3-5-11-9(7)16-6-8(12)13/h3-5H,2,6H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.27 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid, focusing on six unique fields:
Pharmaceutical Development
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of novel anti-inflammatory agents, potentially offering new treatments for chronic inflammatory diseases .
Proteomics Research
This compound is also significant in proteomics research, where it is used as a biochemical tool to study protein interactions and functions. Its ability to form stable complexes with proteins makes it useful in identifying and characterizing protein targets, which is crucial for understanding disease mechanisms and developing targeted therapies .
Organic Synthesis
In organic chemistry, 2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it an essential component in the creation of new organic compounds with potential applications in materials science and medicinal chemistry .
Anti-Fibrosis Research
Recent studies have explored the potential of this compound in anti-fibrosis research. Its derivatives have shown promising results in inhibiting the expression of collagen and other fibrotic markers in cell culture models. This suggests that it could be developed into new treatments for fibrotic diseases, such as liver fibrosis and pulmonary fibrosis .
Catalysis
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid can act as a ligand in catalytic processes. Its ability to coordinate with metal ions makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of various chemical reactions. This application is particularly relevant in the development of green chemistry processes .
Material Science
In material science, this compound is used to synthesize novel materials with unique properties. For example, it can be incorporated into polymers to create materials with enhanced thermal stability or specific electronic properties. These materials have potential applications in electronics, coatings, and other advanced technologies .
Future Directions
While specific future directions for this compound are not mentioned in the sources I found, it’s worth noting that compounds with similar structures, such as pyrimidine derivatives, are being studied for their potential biological activities . These studies could pave the way for the development of novel drugs with anti-fibrotic properties .
properties
IUPAC Name |
2-(3-ethoxycarbonylpyridin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-15-10(14)7-4-3-5-11-9(7)16-6-8(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPYFICIVAXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2628902.png)



![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)



![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]acetamide](/img/structure/B2628920.png)
